Research efforts are dedicated to understanding and optimizing the biosynthetic pathway of ECB. Studies investigate the genes involved in ECB production and their regulatory mechanisms. For instance, a study identified the "ecd B" gene as potentially limiting ECB biosynthesis, suggesting targets for strain modification to improve production efficiency []. Additionally, researchers explore the influence of external factors on ECB yield. Investigations show that supplementing the fermentation process with methyl oleate, a specific carbon source, can significantly increase ECB production compared to other substrates []. This knowledge can be applied to optimize industrial-scale production of ECB for downstream drug development.
Echinocandin B is a member of the echinocandin class, which comprises antifungal agents derived from the fungal species Aspergillus nidulans. It is characterized by its cyclic lipopeptide structure, which includes a hexapeptide core and a hydrophobic fatty acid side chain. This unique structure allows Echinocandin B to effectively inhibit the synthesis of β-(1,3)-d-glucan, a crucial component of fungal cell walls. By targeting β-(1,3)-d-glucan synthase, Echinocandin B disrupts the integrity of the fungal cell wall, leading to cell lysis and death in susceptible fungi such as Candida and Aspergillus species .
Echinocandin B exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall []. It acts as a non-competitive inhibitor of the enzyme β-(1→3)-D-glucan synthase, preventing the formation of this crucial structural element []. This ultimately leads to weakened cell walls, hindering fungal growth and promoting cell death [].
Echinocandin B acts primarily through non-competitive inhibition of the enzyme β-(1,3)-d-glucan synthase. This enzyme catalyzes the formation of β-(1,3)-d-glucan from UDP-glucose. When Echinocandin B binds to this enzyme, it prevents the synthesis of β-(1,3)-d-glucan, resulting in structural abnormalities in the fungal cell wall. The reaction can be summarized as follows:
This inhibition leads to increased osmotic pressure within the cell and ultimately results in cell death due to lysis .
Echinocandin B exhibits significant antifungal activity against various Candida species and some Aspergillus species. It is particularly effective against strains resistant to other antifungal agents like fluconazole. The compound has fungicidal properties against most Candida spp., while its activity against Aspergillus spp. is primarily fungistatic. Echinocandin B also enhances host immune responses by exposing β-glucan epitopes that can stimulate inflammatory responses .
The synthesis of Echinocandin B typically involves fermentation processes using specific fungal strains such as Aspergillus nidulans. The biosynthetic pathway includes several enzymatic steps that lead to the formation of the cyclic lipopeptide structure. Researchers have also explored chemical modifications to improve solubility and efficacy. For example, derivatives of Echinocandin B have been synthesized by altering the fatty acid side chain or modifying amino acid residues within the peptide core .
Echinocandin B is primarily used in clinical settings as an antifungal treatment for serious infections caused by fungi, particularly those resistant to other treatments. It is administered intravenously due to its large molecular weight and poor oral bioavailability. The drug is effective against systemic candidiasis and certain types of aspergillosis, making it a vital option in antifungal therapy .
Echinocandin B shares structural and functional similarities with several other echinocandins and related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Source | Mechanism of Action | Unique Features |
---|---|---|---|
Caspofungin | Semi-synthetic derivative | Inhibits β-(1,3)-d-glucan synthase | Enhanced solubility; broader antifungal spectrum |
Micafungin | Semi-synthetic derivative | Inhibits β-(1,3)-d-glucan synthase | Higher water solubility; hepatically metabolized |
Anidulafungin | Semi-synthetic derivative | Inhibits β-(1,3)-d-glucan synthase | Spontaneous degradation; linear pharmacokinetics |
Pneumocandin | Natural product | Inhibits β-(1,3)-d-glucan synthase | Predecessor to echinocandins; less clinical use |
Enfumafungin | Natural product | Inhibits β-(1,3)-d-glucan synthase | Derived from a different fungal source |
Echinocandin B stands out due to its natural origin and specific structural characteristics that contribute to its unique pharmacological profile. Its effectiveness against resistant fungal strains further emphasizes its importance in antifungal therapy .
The optimization of Aspergillus nidulans cultivation parameters represents a critical aspect of enhanced Echinocandin B production through fermentation processes. Systematic investigation of various cultivation conditions has demonstrated significant improvements in production yields through strategic parameter manipulation [1] [2] [3].
Temperature Control Strategies have emerged as fundamental optimization parameters. Research indicates that a two-stage temperature control strategy significantly enhances Echinocandin B production efficiency. During the initial six days of cultivation, maintaining temperatures at 30°C optimizes cell growth rates, while subsequent reduction to 25°C promotes higher Echinocandin B formation rates [1]. This integrated temperature-shift strategy has achieved productivity improvements of 1.3-fold compared to constant-temperature cultivations, reaching maximum productivity levels of 143.3 mg per liter per day [1].
Media Composition Optimization has revealed critical nutrient requirements for maximizing Echinocandin B production. Statistical optimization using response surface methodology and artificial neural network models has identified key medium components including molasses, dextrose, casein, and pH as the most significant parameters affecting Echinocandin B activity [4] [5]. The implementation of optimized medium formulations has resulted in 3.64-fold increases in Echinocandin B activity using reduced quadratic models and 3.03-fold improvements through artificial neural network predictions [4] [5].
Carbon Source Selection profoundly influences production efficiency. Methyl oleate has been identified as a particularly effective carbon source, increasing Echinocandin B titers to 2123 mg/L, representing more than a five-fold enhancement compared to control conditions [6] [7]. Alternative carbon sources such as fructose have proven advantageous for mutant strains, with Aspergillus nidulans ZJB12073 demonstrating 1.9-fold improvement in Echinocandin B production to 1656.3 mg/L when utilizing fructose instead of expensive mannitol [3].
Surfactant Addition has demonstrated remarkable enhancement effects. The incorporation of Tween 80 into fermentation media resulted in Echinocandin B titers reaching 2584 mg/L [6]. Scanning electron microscope analysis and N-phenyl-1-naphthylamine assays indicated that Tween 80 influences cell membrane permeability of Aspergillus nidulans, enhancing intracellular and extracellular substance exchange, thereby leading to increased Echinocandin B production [6].
Fed-Batch Fermentation Strategies have proven highly effective for production enhancement. A three-stage mannitol pulse-feeding strategy combined with temperature control achieved maximum Echinocandin B productivity of 170.8 mg per liter per day, representing a 1.2-fold improvement compared to batch fermentation [1]. This approach is economical to operate and potentially suitable for industrial-scale production applications [1].
Genetic Engineering Approaches have yielded substantial improvements through strain modification. The development of CRISPR-base-editing tools in Aspergillus nidulans NRRL8112 enabled efficient genetic manipulation through simultaneous inactivation of the nkuA gene and marker genes [8]. Stepwise titer enhancement through overexpression of rate-limiting enzyme AniA and pathway-specific transcription factor AniJ achieved Echinocandin B production of 1.5 g/L during 5-L fed-batch fermentation, representing approximately 30-fold improvement compared to parent strains [8].
Actinomycete-mediated bioconversion represents an essential biotechnological process for producing Echinocandin B nucleus, the key intermediate required for semisynthetic antifungal drug manufacture. This process involves enzymatic deacylation of Echinocandin B to remove the linoleoyl side chain, generating the cyclic hexapeptide nucleus suitable for subsequent chemical reacylation [9] [10] [11].
Strain Screening and Selection for optimal acylase production has involved comprehensive evaluation of multiple actinomycete isolates. Initial screening of 140 actinomycete strains using qualitative plate assays identified 53 strains exhibiting positive acylase activity, representing a 37% success rate [9] [10] [11]. Subsequent quantitative assays under submerged fermentation conditions selected two superior strains: BICC-8848 and BICC-8547 [9] [10] [11].
Streptomyces BICC-8848 demonstrated superior acylase activity, exhibiting 25-30% higher activity compared to the control organism Actinoplanes utahensis NRRL 12052 [9] [10] [11]. This enhanced activity translated to improved bioconversion efficiency under optimized cultivation conditions. Streptomyces BICC-8547 showed acylase activity equivalent to the control microorganism, providing an alternative production platform [9] [10] [11].
Bioconversion Process Optimization has focused on critical physicochemical parameters affecting conversion efficiency. Optimal conditions for maximum bioconversion include pH 7.0, temperature 26°C, and substrate concentration of approximately 4.0 g/L [9] [10] [11]. These conditions support higher degrees of bioconversion compared to suboptimal parameter settings.
Scale-Up Considerations have demonstrated significant volume effects on conversion rates. Increasing medium volume from laboratory scale (50 mL) to larger volumes (500 mL) resulted in conversion rate increases of more than two-fold [9] [10] [11]. This volume effect suggests potential for further optimization at industrial scales.
Heterologous Expression Systems have been developed to enhance production capabilities. Streptomyces lividans TK24 and Streptomyces albus have been successfully employed as heterologous hosts for expressing Echinocandin B deacylase genes [12] [13] [14]. These systems have achieved doubled bioconversion efficiency compared to wild-type strains through genetic engineering approaches [12] [13] [14].
The enzymatic deacylation process utilizing acylase from Actinoplanes utahensis represents a critical biotechnological step in the production pathway for semisynthetic echinocandin antifungals. This process catalyzes the selective cleavage of the linoleoyl side chain from Echinocandin B, generating the Echinocandin B nucleus required for subsequent chemical modifications [15] [16] [17].
Enzyme Characterization and Properties of Actinoplanes utahensis acylase reveal a membrane-associated heterodimeric structure composed of dissimilar subunits with molecular weights of 55-63 kDa and 18-20 kDa [15] [16]. The enzyme demonstrates optimal activity at pH 7.0 and 60°C, with an isoelectric point estimated above 10.25 [15] [16]. Kinetic analysis reveals a Michaelis constant (Km) of 1.53 mM and maximum velocity (Vmax) of 39.7 μmol/min/mg protein for aculeacin A substrate [15] [16].
Substrate Specificity and Catalytic Efficiency extend beyond Echinocandin B to include multiple lipopeptide substrates. The enzyme catalyzes deacylation of aculeacin A, FR901379, various semisynthetic Echinocandin B derivatives, daptomycin and its derivatives, teicoplanin, pseudomycin A, and capsaicins [18] [17]. Notably, the enzyme exhibits exceptional catalytic efficiency toward penicillin K, demonstrating values of 34.79 mM⁻¹s⁻¹ [19] [17].
Thermal Stability Characteristics make this enzyme particularly suitable for industrial applications. The acylase demonstrates remarkable thermostability with a midpoint transition temperature of 81.5°C [19] [17]. This thermal stability enables operation under elevated temperature conditions that may enhance reaction rates and reduce contamination risks in industrial processes.
Process Optimization Parameters have been systematically evaluated to maximize deacylation efficiency. Optimal biotransformation conditions include temperature of 25°C, pH 4.5, and substrate concentrations up to 8.0 g/L [12] [14] [18]. Under these optimized conditions, the recombinant strain DYG2003 achieved Echinocandin B nucleus concentrations of 4.21 g/L [12] [14].
Genetic Engineering Enhancement has significantly improved enzyme production levels. Systematic overexpression of the deacylase gene in its original producer Actinoplanes utahensis and heterologous hosts Streptomyces lividans TK24 and Streptomyces albus resulted in substantial increases in transcription levels and bioconversion efficiency [12] [13] [14]. The introduction of additional gene copies under control of PermE* or native promoters achieved concentration improvements from initial wild-type production of 0.36 g/L to 4.21 g/L after strain engineering and process optimization [12] [13] [14].
Reaction Mechanism and Kinetics involve formation of a covalent acyl-enzyme intermediate through nucleophilic attack by the catalytic serine residue. The enzyme operates through a general acid-base mechanism, with proton transfer occurring in the transition state of the rate-limiting step [20] [21] [22]. The deacylation step proceeds through hydrolysis of the acyl-enzyme intermediate, regenerating the free enzyme and releasing the deacylated product [20] [21] [22].
Chemoenzymatic synthesis pathways for semisynthetic Echinocandin B derivatives represent integrated biotechnological approaches combining enzymatic deacylation with chemical reacylation to generate therapeutically improved antifungal compounds. These pathways enable the production of clinically approved drugs such as anidulafungin through selective modification of the natural Echinocandin B structure [23] [24] [25].
Sequential Deacylation-Reacylation Strategy forms the foundation of semisynthetic derivative production. The initial enzymatic step employs Actinoplanes utahensis culture to remove the native N-linoleoyl group from Echinocandin B, generating the Echinocandin B nucleus [23] [24]. This nucleus subsequently undergoes chemical reacylation using active esters or acid halides of various substituted acids to produce a series of Echinocandin B analogs with modified antifungal properties [23] [24].
Anidulafungin Synthesis Pathway exemplifies successful chemoenzymatic production of clinically approved antifungals. The process begins with enzymatic deacylation of Echinocandin B to generate the cyclic hexapeptide nucleus [25] [26] [27]. Chemical reacylation introduces a 4-(pentyloxy)terphenyl carbonyl group, creating anidulafungin with enhanced antifungal activity and improved pharmacological properties [25] [26] [27]. This semisynthetic compound demonstrates superior anti-Candida activity, reduced toxicity, and advantageous pharmacokinetic characteristics compared to the natural parent compound [23] [24].
Structure-Activity Relationship Optimization guides the design of improved semisynthetic derivatives. The cyclic hexapeptide core structure remains largely unchanged during modification processes, as this region is essential for antifungal efficacy [28]. Modifications focus primarily on the N-acyl side chain, which acts as a membrane anchor facilitating drug interaction with fungal cell walls [28]. Systematic variation of side chain structures has generated derivatives with optimized potency, reduced hemolytic effects, and improved solubility characteristics [28].
Chemical Modification Strategies encompass diverse approaches for derivative synthesis. Active ester methodologies enable efficient coupling of carboxylic acid derivatives to the Echinocandin B nucleus [25] [29]. The use of 1-({[4-(pentyloxy)-1,1:4,1-terphenyl-4-yl]carbonyl}oxy)-1H-1,2,3-benzotriazole (TOBt) as an active ester facilitates high-yield coupling reactions under mild conditions [25]. Alternative approaches include direct acylation using acid halides and carbodiimide-mediated coupling reactions [23] [24].
Production Scale Considerations address the commercial manufacturing requirements for semisynthetic derivatives. The integration of fermentation-based enzyme production with chemical synthesis steps requires careful optimization of process conditions, yield parameters, and purification strategies [25]. Commercial production of anidulafungin involves formation of molecular complexes with D-fructose to address solubility challenges and enable pharmaceutical formulation [25] [27].
Quality Control and Analytical Methods ensure consistent production of semisynthetic derivatives. High-performance liquid chromatography systems utilizing Poroshell EC18 columns enable quantitative analysis of starting materials, intermediates, and final products [9] [10]. Mass spectrometric analysis provides structural confirmation and purity assessment throughout the synthesis pathway [9] [12].
Irritant;Health Hazard